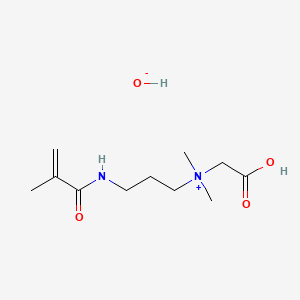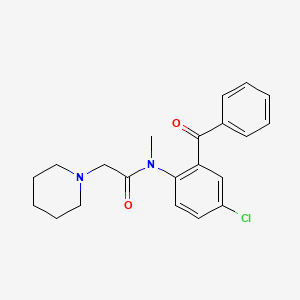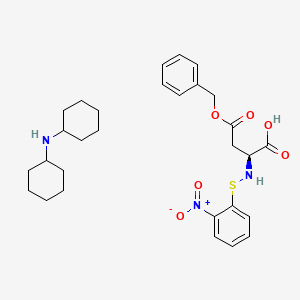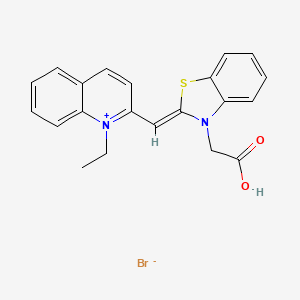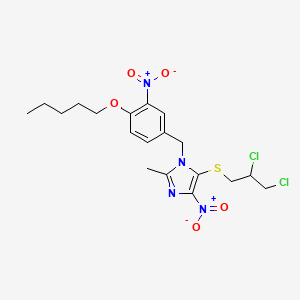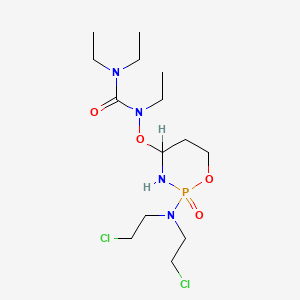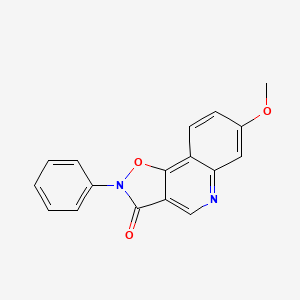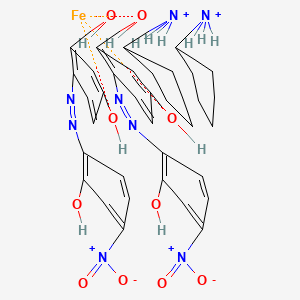
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound that belongs to the class of indeno-pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indeno(1,2-b)pyridine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the indeno-pyridine core.
Substitution Reactions: Introduction of the fluorophenyl group can be achieved through substitution reactions using suitable fluorinated reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indeno(1,2-b)pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Introduction of different substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: As potential therapeutic agents due to their biological activity.
Organic Synthesis: As intermediates in the synthesis of more complex molecules.
Material Science: In the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Indeno(1,2-b)pyridine derivatives involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting specific biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indeno(1,2-b)pyridine: The parent compound without additional substituents.
Fluorinated Indeno-pyridines: Compounds with similar structures but different fluorinated groups.
Uniqueness
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)- is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
88763-48-8 |
|---|---|
Formule moléculaire |
C18H18FN |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
(4aS,5S,9bS)-5-(2-fluorophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C18H18FN/c19-16-10-4-3-8-14(16)17-12-6-1-2-7-13(12)18-15(17)9-5-11-20-18/h1-4,6-8,10,15,17-18,20H,5,9,11H2/t15-,17-,18+/m0/s1 |
Clé InChI |
KKPWMPXJALUDFK-RYQLBKOJSA-N |
SMILES isomérique |
C1C[C@H]2[C@@H](C3=CC=CC=C3[C@H]2NC1)C4=CC=CC=C4F |
SMILES canonique |
C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




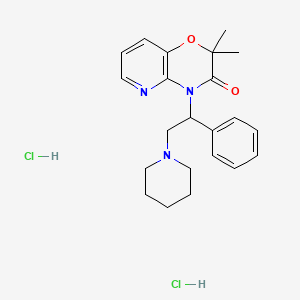
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
